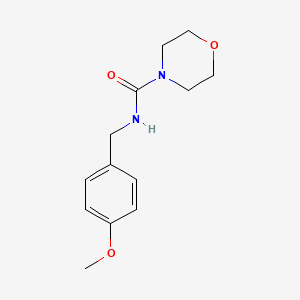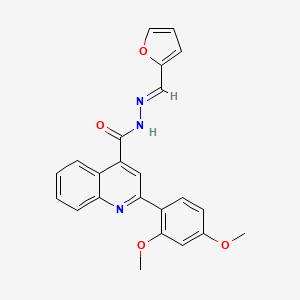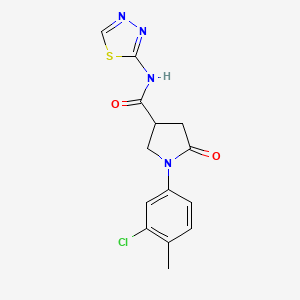
N-(4-methoxybenzyl)-4-morpholinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-4-morpholinecarboxamide is a chemical compound that has been explored in various scientific contexts. Its significance lies in its structure and functional groups, which lend it unique properties for potential applications in chemical and pharmaceutical research.
Synthesis Analysis
The synthesis of related benzamide derivatives involves several steps, including the preparation of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides. These compounds are evaluated for their gastrokinetic activity, providing insights into the synthetic pathways that could be adapted for N-(4-methoxybenzyl)-4-morpholinecarboxamide (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, has been determined, showing significant inhibitory activity against some cancer cell lines. These findings contribute to understanding the structural features essential for biological activity, which can be relevant for N-(4-methoxybenzyl)-4-morpholinecarboxamide (Lu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of N-(4-methoxybenzyl)-4-morpholinecarboxamide can be inferred from related compounds. For example, the synthesis and biological activities of optical isomers of mosapride, which shares a similar morpholine and benzamide structure, highlight the importance of stereochemistry in biological activity and chemical reactivity (Morie et al., 1994).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- The compound has been involved in the synthesis of biodegradable polyesteramides with pendant functional groups, demonstrating its utility in creating polymers with specific chemical functionalities for advanced materials research (Veld, Dijkstra, & Feijen, 1992).
- It also plays a role in the synthesis of benzamides, which are critical in the development of gastrokinetic agents. These compounds have been evaluated for their effects on gastric emptying, showing promise in therapeutic applications for gastrointestinal disorders (Kato et al., 1992).
Biological Activity and Pharmacology
- Research on benzodifuranyl derivatives, including N-(4-methoxybenzyl)-4-morpholinecarboxamide, has shown significant anti-inflammatory and analgesic activities. These findings indicate potential applications in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Another study synthesized and tested the antimicrobial activities of triazole derivatives, highlighting the antimicrobial potential of molecules incorporating N-(4-methoxybenzyl)-4-morpholinecarboxamide (Bektaş et al., 2010).
Analytical and Synthetic Techniques
- The compound has been utilized in the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for Parkinson's disease. This research underscores its relevance in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
- In corrosion inhibition studies, Schiff base compounds derived from N-(4-methoxybenzyl)-4-morpholinecarboxamide showed efficacy in protecting mild steel in hydrochloric acid, illustrating its industrial application in corrosion prevention (Khan et al., 2017).
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-12-4-2-11(3-5-12)10-14-13(16)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWNQUPXCQMZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)morpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5555783.png)

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea](/img/structure/B5555807.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxamide dihydrochloride](/img/structure/B5555821.png)
![N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine](/img/structure/B5555827.png)

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555839.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5555858.png)
![2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide](/img/structure/B5555868.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5555874.png)
![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5555880.png)